C10H9ClFNO3
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Overview
Description
N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine is a complex organic compound characterized by the presence of a chloro, fluorophenyl, and dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine typically involves the reaction of a suitable precursor with hydroxylamine. The precursor, often a substituted benzaldehyde, undergoes condensation with hydroxylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as piperidine or pyridine, and may require specific temperature and pH conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: NaBH4, LiAlH4, Zn/HCl
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine: shares structural similarities with other substituted benzaldehydes and hydroxylamine derivatives.
2-chloroquinoline-3-carbaldehyde: Another compound with a chloro and fluorophenyl group, used in similar synthetic applications.
Uniqueness
The uniqueness of N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO3/c11-9-6(10-15-3-4-16-10)1-2-8(12)7(9)5-13-14/h1-2,5,10,14H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSWAZVQXCRCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=C(C=C2)F)C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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